3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole
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Description
3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.16885622 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
One notable application involves the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for use in OLEDs. For instance, a study by Wang et al. (2001) developed an efficient hole-blocking material for OLEDs, which could significantly enhance the efficiency of these devices. This material, alongside others, was tested in light-emitting diodes using poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] as the emissive material. The results indicate improved device efficiency, highlighting the potential of oxadiazole derivatives in electronics and photonics applications (Wang et al., 2001).
Antimicrobial and Antiallergic Activities
Oxadiazole derivatives have been investigated for their potential antimicrobial and antiallergic properties. For example, Nohara et al. (1985) synthesized antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines with notable activity, demonstrating the therapeutic potential of oxadiazole compounds in treating allergic reactions and possibly other immune-related conditions (Nohara et al., 1985).
Cardiovascular Pharmacology
Another research avenue explores the cardiovascular effects of oxadiazole derivatives. Hof et al. (1984) studied the effects of a calcium antagonist on the myocardium and peripheral circulation, providing insights into the therapeutic applications of these compounds in cardiovascular diseases (Hof et al., 1984).
Corrosion Inhibition
Oxadiazole derivatives are also being explored for their corrosion inhibition properties. Ammal et al. (2018) assessed the ability of 1,3,4-oxadiazole derivatives to inhibit corrosion of mild steel in sulfuric acid, indicating their potential utility in materials science and engineering to protect metals from corrosion (Ammal et al., 2018).
Drug Metabolism
In pharmaceutical research, the metabolism of oxadiazole compounds has been studied to understand their biotransformation and potential as drug candidates. Johnson et al. (2008) investigated the metabolism of a vascular endothelial growth factor receptor-2 antagonist, highlighting the complex metabolic pathways these compounds can undergo in biological systems (Johnson et al., 2008).
Properties
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[(2S)-2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-11(2)18-21-19(27-22-18)15-6-5-9-23(15)20(24)17-12(3)14-8-7-13(25-4)10-16(14)26-17/h7-8,10-11,15H,5-6,9H2,1-4H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRXEHDPIISDIY-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCC3C4=NC(=NO4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCC[C@H]3C4=NC(=NO4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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